molecular formula C₁₁H₇D₁₀O₃PS₂ B1157665 Fensulfothion Sulfide-d10

Fensulfothion Sulfide-d10

Cat. No.: B1157665
M. Wt: 302.42
Attention: For research use only. Not for human or veterinary use.
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Description

Fensulfothion Sulfide-d10 (molecular formula: C₁₁H₇D₁₀O₅PS₂) is a deuterated analog of the organophosphorus pesticide Fensulfothion (CAS 115-90-2), specifically designed for advanced biochemical and environmental research . It is used as a stable isotope-labeled internal standard to study metabolic pathways, environmental persistence, and toxicological profiles of its non-deuterated counterpart. The deuterium atoms replace hydrogen at specific positions (e.g., ethyl groups), ensuring minimal interference with chemical reactivity while enabling precise tracking via mass spectrometry .

Properties

Molecular Formula

C₁₁H₇D₁₀O₃PS₂

Molecular Weight

302.42

Synonyms

O,O-Diethyl O-[4-(methylthio)phenyl] Ester Phosphorothioic Acid-d10;  O,O-Diethyl O-[p-(Methylthio)phenyl] Phosphorothioate-d10

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Fensulfothion Sulfide-d10 shares its core structure with organophosphorus pesticides but differs in isotopic substitution and oxidation states. Key comparisons include:

Compound Molecular Formula Key Functional Groups CAS Number Application/Notes
This compound C₁₁H₇D₁₀O₅PS₂ Phosphorothioate, methyl sulfide 2732982-58-8 Isotopic tracer for metabolic studies
Fensulfothion (parent) C₁₁H₁₇O₅PS₂ Phosphorothioate, methyl sulfide 115-90-2 Pesticide; inhibits cholinesterase
Fensulfothion Sulfone C₁₁H₁₇O₅PS₂ Phosphorothioate, methyl sulfone 14255-72-2 Oxidized metabolite; higher polarity
Fenitrothion C₉H₁₂NO₅PS Phosphorothioate, nitro group 122-14-5 Potent antiandrogenic activity (IC₅₀: 4.8 µM)
Phorate-sulfone D10 C₇D₁₀H₇O₄PS₃ Phosphorodithioate, sulfone 2733716-74-8 Deuterated analog for environmental monitoring

Key Observations :

  • Deuterated vs. Non-Deuterated Analogs: Deuterated forms (e.g., this compound, Phorate-sulfone D10) exhibit nearly identical chemical reactivity but distinct mass spectral signatures, critical for avoiding matrix interference in analytical workflows .
  • Oxidation State : The sulfide-to-sulfone conversion (evident in Fensulfothion metabolites) increases polarity and environmental persistence, affecting bioavailability and toxicity .

Antiandrogenic Activity

Fensulfothion and its analogs exhibit antiandrogenic properties by inhibiting dihydrotestosterone (DHT)-induced transcriptional activity. Comparative IC₅₀ values from NIH3T3 cell assays :

Compound IC₅₀ (µM)
Fenitrothion 4.8

Q & A

Basic: What are the critical physicochemical properties of Fensulfothion Sulfide-d10 that influence its experimental design in environmental toxicology studies?

Answer:
this compound (CAS 115-90-2, molecular weight 308.35) has low water solubility (0.15 g/100 mL at 25°C), a vapor pressure of 0.01 mg/m³ at 20°C, and a log10ws (water solubility prediction) of -2.30 via Crippen’s method . These properties necessitate careful consideration in experimental setups:

  • Solubility limitations : Use polar aprotic solvents (e.g., acetonitrile) for stock solutions.
  • Volatility : Conduct experiments in sealed systems to prevent evaporation losses.
  • Toxicity : Adhere to occupational exposure limits (TLV: 0.01 mg/m³) with PPE and ventilation .

Advanced: How can deuterium labeling in this compound introduce isotopic effects during mass spectrometry (MS) quantification, and how are these mitigated?

Answer:
Deuterium substitution (d10) may cause slight retention time shifts in LC-MS due to isotopic mass differences. Mitigation strategies include:

  • Internal calibration : Use co-eluting non-deuterated analogs for retention time locking .
  • Collision energy optimization : Adjust MS parameters (e.g., collision-induced dissociation voltage) to account for fragmentation pattern variations caused by deuterium’s kinetic isotope effect .
  • Validation : Compare recovery rates against non-deuterated standards in spiked matrices (e.g., soil, water) to confirm quantification accuracy .

Basic: What analytical techniques are most suitable for quantifying this compound in complex environmental matrices?

Answer:

  • LC-MS/MS : Offers high sensitivity (detection limits ~0.1 ng/L) and specificity for distinguishing isotopic analogs in water or soil extracts .
  • GC-ECD : Effective for volatile derivatives but requires derivatization (e.g., silylation) due to low volatility .
  • Quality control : Include matrix-matched calibrants and blanks to address matrix effects (e.g., ion suppression in LC-MS) .

Advanced: How do pH and organic carbon content in soil affect the degradation kinetics of this compound, and how can these variables be modeled?

Answer:

  • pH dependence : Degradation accelerates in alkaline soils (pH >8) due to hydrolysis of the phosphorothioate group. Use first-order kinetics models with pH-adjusted rate constants .
  • Organic carbon : Adsorption to high-OC soils reduces bioavailability, extending half-life. Apply Freundlich isotherms to model sorption-desorption dynamics .
  • Experimental validation : Conduct parallel microcosm studies under controlled pH and OC conditions, using LC-MS/MS to track parent compound and metabolites .

Basic: What are the primary metabolic pathways of this compound in mammalian systems, and how are these studied in vitro?

Answer:

  • Oxidative desulfuration : Cytochrome P450 enzymes convert the parent compound to its oxon form, a potent acetylcholinesterase inhibitor .
  • In vitro models : Use hepatocyte suspensions or microsomal fractions with NADPH cofactors. Quantify metabolites via LC-MS and monitor cholinesterase inhibition kinetics .
  • Controls : Include deuterated internal standards to correct for matrix interferences .

Advanced: How can researchers resolve contradictions in reported LC50 values for this compound across different aquatic toxicity studies?

Answer:
Discrepancies often arise from:

  • Test organism variability : Standardize species (e.g., Daphnia magna) and life stages .
  • Exposure conditions : Control water hardness and dissolved organic carbon, which modulate bioavailability .
  • Statistical reanalysis : Apply meta-analysis tools (e.g., random-effects models) to harmonize historical data, adjusting for methodological heterogeneity .

Basic: What protocols ensure reproducible synthesis of this compound for use as an internal standard?

Answer:

  • Deuterium incorporation : Synthesize via nucleophilic substitution using deuterated ethyl groups (e.g., D5-ethanol) under anhydrous conditions .
  • Purity verification : Characterize via ¹H/²H NMR to confirm >98% isotopic enrichment and HPLC-UV for chemical purity (>99%) .
  • Documentation : Provide detailed synthetic procedures in Supporting Information, including reaction times, temperatures, and purification steps .

Advanced: What interdisciplinary approaches combine sulfur biochemistry and analytical chemistry to study this compound’s environmental fate?

Answer:

  • Sulfur redox tracking : Use ³⁴S-labeled analogs to trace sulfur oxidation states during photodegradation .
  • Synchrotron-based XAS : Map sulfur speciation in soil microenvironments post-application .
  • Data integration : Pair high-resolution MS datasets with geochemical models to predict long-term persistence in wetlands .

Basic: How should researchers handle and dispose of this compound to comply with safety guidelines?

Answer:

  • Storage : In airtight containers at -20°C, away from light to prevent degradation .
  • Waste treatment : Incinerate at >850°C with alkaline scrubbers to neutralize phosphorothioate byproducts .
  • Documentation : Maintain records per REACH regulations, including usage logs and disposal certificates .

Advanced: What computational tools predict the interaction of this compound with environmental colloids, and how are these validated experimentally?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding affinities with humic acids .
  • MD simulations : Simulate adsorption-desorption kinetics on clay minerals (e.g., montmorillonite) using GROMACS .
  • Validation : Compare predictions with experimental adsorption isotherms derived from batch equilibration studies .

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